Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple azo groups and sulfonic acid functionalities. It is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt involves several steps. The process typically starts with the preparation of the azo compound through diazotization and coupling reactions. The sulfonation of the aromatic rings is then carried out to introduce the sulfonic acid groups. The final step involves the lithiation to form the tetralithium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt involves its interaction with various molecular targets. The azo groups can form stable complexes with metal ions, while the sulfonic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can affect the compound’s behavior in different environments and its ability to act as a catalyst or inhibitor in various chemical reactions.
Comparison with Similar Compounds
Similar compounds include other azo dyes and sulfonated aromatic compounds. Compared to these, Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt stands out due to its unique combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. Some similar compounds include:
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[2-methoxy-5-methyl-4-[2-(4-sulfophenyl)diazenyl]phenyl]-2-oxidodiazenyl]-, sodium salt
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, reaction products with 3-[(4-amino-3-methoxyphenyl)azo]benzenesulfonic acid monosodium salt
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Properties
CAS No. |
64381-95-9 |
---|---|
Molecular Formula |
C40H32Li4N12O12S4 |
Molecular Weight |
1028.9 g/mol |
IUPAC Name |
tetralithium;5-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H36N12O12S4.4Li/c1-21-17-31(49-45-25-9-13-29(14-10-25)65(53,54)55)37(43)39(35(21)41)51-47-27-7-5-23(33(19-27)67(59,60)61)3-4-24-6-8-28(20-34(24)68(62,63)64)48-52-40-36(42)22(2)18-32(38(40)44)50-46-26-11-15-30(16-12-26)66(56,57)58;;;;/h3-20H,41-44H2,1-2H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4/b4-3+,49-45?,50-46?,51-47?,52-48?;;;; |
InChI Key |
DWCKSZNXPGVTFY-MSNJXTIZSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C(=C1N)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=C(C(=CC(=C4N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N=NC6=CC=C(C=C6)S(=O)(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C(=C1N)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=C(C(=CC(=C4N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N=NC6=CC=C(C=C6)S(=O)(=O)[O-] |
Origin of Product |
United States |
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